

Technical Guide: Physicochemical Profiling and Synthetic Utility of Nickel(II) Chloride () [1]

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Compound of Interest

Compound Name: Chloronickel

CAS No.: 13931-83-4

Cat. No.: B076416

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Executive Summary

Nickel(II) chloride (

) serves as a linchpin precursor in modern organometallic catalysis, particularly in the "escape from flatland" trend in drug discovery (moving from planar aromatics to 3D

-rich scaffolds). [1] While often encountered as the stable green hexahydrate, the anhydrous form is a critical, moisture-sensitive Lewis acid required for high-precision cross-coupling reactions. [1]

This guide provides a rigorous analysis of the molar mass, density, and structural evolution of phases. It includes a validated protocol for generating high-purity anhydrous material, addressing the common pitfall of hydrolysis during thermal dehydration. [1]

Physicochemical Profiling: Anhydrous vs. Hexahydrate

The transition from the hydrated to the anhydrous state involves a dramatic reorganization of the crystal lattice, resulting in a nearly 85% increase in density. [1] This shift is driven by the collapse of the molecular hydration sphere into a polymeric layered lattice. [1]

Comparative Data Table

Property	Anhydrous Nickel(II) Chloride	Nickel(II) Chloride Hexahydrate
Formula		
Molar Mass	129.59 g/mol	237.69 g/mol
Density	3.55 g/cm ³	1.92 g/cm ³
Appearance	Yellow-brown / Gold scales	Emerald green crystals
Crystal System	Rhombohedral (Trigonal)	Monoclinic
Space Group	(No. 166)	(No.[1] 12)
Coordination	Octahedral (motif)	trans-[]
Solubility ()	64 g/100 mL (20°C)	254 g/100 mL (20°C)
Magnetic Prop.	Antiferromagnetic (low T)	Paramagnetic

Structural Causality

- Hexahydrate (): The structure is molecular.[1][2] It consists of discrete neutral units of trans-[] where Nickel is octahedrally coordinated by four water molecules and two chloride ligands. [1] Two additional water molecules reside in the lattice void, held only by hydrogen bonding. [1] This "open" structure accounts for the significantly lower density (1.92 g/cm³).[1]
- Anhydrous (): Upon dehydration, the structure collapses into a Cadmium Chloride () lattice.[1] This is a layered structure where cubic close-packed chloride ions sandwich layers of nickel ions.[1] The high density (3.55 g/cm³) results from the elimination of lattice voids and the formation of infinite edge-sharing octahedral sheets.[1]

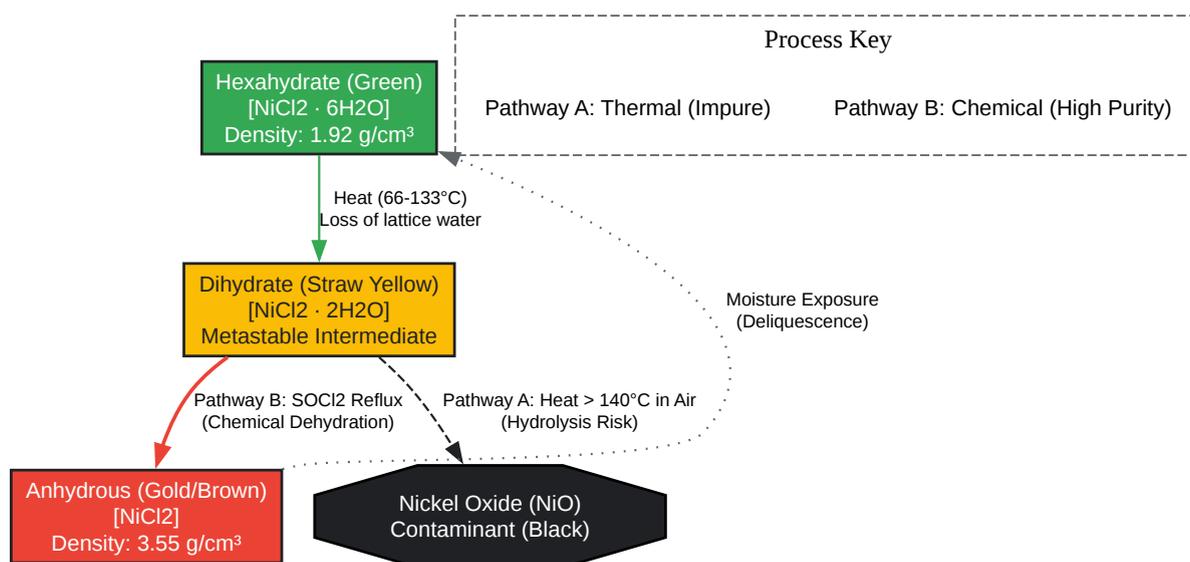
Thermodynamic Stability & Hydration Dynamics

Understanding the phase behavior is critical for storage and application.[1]

is hygroscopic; the anhydrous form will aggressively scavenge atmospheric moisture to revert to the hexahydrate, passing through a dihydrate intermediate.[1]

Visualizing the Phase Transition

The following diagram illustrates the thermal and chemical pathways between hydration states. Note that Pathway B (Chemical Dehydration) is the only route to chemically pure anhydrous material suitable for sensitive catalysis.[1]



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Figure 1: Phase transition dynamics of Nickel(II) Chloride.[1] Note the bifurcation at the dihydrate stage; simple thermal dehydration often leads to oxide contamination (hydrolysis).[1]

Pharmaceutical & Synthetic Utility[2][6][7]

In drug development,

is valued not just as a reagent, but as a cost-effective alternative to Palladium for cross-coupling reactions.

- Suzuki-Miyaura Cross-Coupling: Nickel catalysts (derived from anhydrous) can activate aryl mesylates and chlorides, which are generally inert to Palladium.[1] This allows for the use of cheaper, more available starting materials in API (Active Pharmaceutical Ingredient) synthesis.[1]
- -
Coupling: Unlike Palladium, Nickel facilitates the coupling of alkyl halides.[1] This is vital for increasing the fraction of

carbons in drug candidates, a key metric for improving solubility and "escaping flatland" (moving beyond flat aromatic structures).[1]
- Chemo-selective Reduction:

combined with Sodium Borohydride () generates "Nickel Boride" in situ, a potent hydrogenation catalyst that functions similarly to Raney Nickel but is non-pyrophoric and safer to handle.[1]

Validated Protocol: Preparation of Anhydrous

The Problem: Simply heating

in an oven results in partial hydrolysis, yielding basic salts (

) or Nickel Oxide (

), which deactivate catalysts.[1] The Solution: Chemical dehydration using Thionyl Chloride (

).[1]

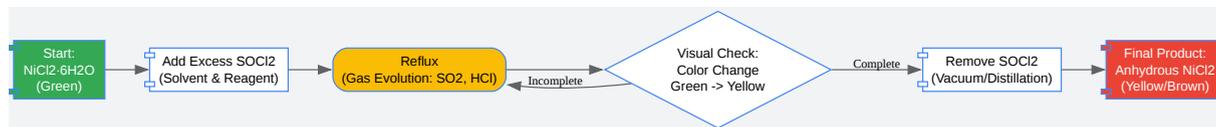
Materials

- Nickel(II) Chloride Hexahydrate (Green crystals).[1][2][3]

- Thionyl Chloride () - Warning: Corrosive/Toxic.[1]
- Round-bottom flask, reflux condenser, drying tube ().[1]

Step-by-Step Workflow

- Pre-drying (Optional but Recommended): Gently heat the hexahydrate at 80°C in a vacuum oven for 2 hours to remove surface water and convert partially to the dihydrate. This reduces the consumption of thionyl chloride.[1]
- Reflux Setup: Place the solid in a round-bottom flask and cover with excess . Attach a reflux condenser topped with a drying tube to prevent atmospheric moisture ingress.
- Reaction: Reflux the mixture. The reacts with water to form (gas) and (gas), effectively "pumping" water out of the crystal lattice chemically.[1]
 - Reaction: [1]
- Completion: The reaction is complete when gas evolution ceases and the green solid has turned completely yellow/brown.
- Isolation: Distill off the excess (or remove under vacuum).[1]
- Storage: Store the resulting yellow powder in a glovebox or desiccator immediately.



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Figure 2: The Thionyl Chloride dehydration workflow. This method ensures the removal of water without the formation of interfering oxides.[1]

Safety & Toxicology (E-E-A-T Compliance)

Nickel compounds are strictly regulated in pharmaceutical contexts due to their toxicity profile. [1]

- Carcinogenicity: Nickel(II) Chloride is classified as a Group 1 Carcinogen (IARC) regarding inhalation risks.[1]
- Sensitization: It is a potent skin sensitizer ("Nickel itch").[1][4] All handling of the powder must occur in a fume hood or glovebox to prevent inhalation of dust.[1]
- ICH Q3D Guidelines: In drug development, elemental impurities must be controlled. The Permitted Daily Exposure (PDE) for Nickel is strict (e.g., 20 µg/day for inhalation).[1] Thorough purification of the final API is required if Nickel is used in the synthesis.[1]

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